Decahydrobiphenylene-1,8-dione

描述

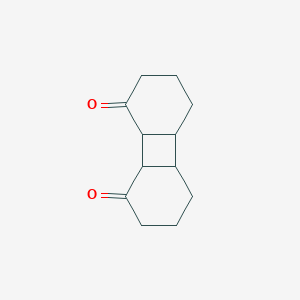

Structure

3D Structure

属性

IUPAC Name |

2,3,4,4a,4b,5,6,7,8a,8b-decahydrobiphenylene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)11(7)9/h7-8,11-12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZBXHUXCABFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCC(=O)C3C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445340 | |

| Record name | Decahydrobiphenylene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-68-1 | |

| Record name | Decahydro-1,8-biphenylenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydrobiphenylene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Decahydrobiphenylene 1,8 Dione Systems

Elucidation of Reaction Pathways and Intermediates

The formation of the decahydrobiphenylene-1,8-dione (B1311919) framework can be achieved through several synthetic routes, each involving distinct reaction pathways and key intermediates. One of the prominent methods is the intramolecular aldol (B89426) reaction of a suitable precursor. thieme-connect.comresearchgate.netmdpi.com This pathway typically involves the acid- or base-catalyzed cyclization of a 1,4-dicarbonyl compound, which itself can be generated from the oxidation of a furan (B31954) ring within a precursor molecule. thieme-connect.comresearchgate.net The reaction proceeds through the formation of an enolate intermediate, which then attacks the second carbonyl group to form the bicyclic ring system.

Another significant pathway is through oxidative cyclization reactions. nih.govscience.gov These reactions can involve radical intermediates, particularly when using metal-based oxidizing agents. For instance, the oxidation of α-alkyl β-keto esters with manganese(III) acetate (B1210297) is known to proceed via the formation of a manganese(III) enolate, which then loses a manganese(II) species to generate a free radical. nih.gov This radical can then undergo intramolecular cyclization. In the context of this compound synthesis, a plausible pathway involves the oxidative coupling of two suitable precursor molecules, potentially through a diradical or a stepwise radical addition mechanism. nih.gov

Furthermore, the synthesis of related bicyclic systems has been shown to proceed through transannular cyclizations mediated by reagents like samarium(II) iodide. nih.gov These reactions involve the formation of a ketyl radical anion intermediate which then cyclizes. While not directly applied to this compound in the literature found, this pathway highlights the diversity of intermediates that can be harnessed to construct such bicyclic frameworks.

The table below summarizes key reaction pathways and their characteristic intermediates in the formation of decalin and related bicyclic systems.

| Reaction Pathway | Key Intermediates | Precursor Type | Citation |

| Intramolecular Aldol Reaction | Enolate, 1,4-dicarbonyl compound | Polyketones | thieme-connect.comresearchgate.netmdpi.com |

| Oxidative Cyclization (Metal-mediated) | Free radicals, Metal-enolates | α-alkyl β-keto esters | nih.gov |

| Oxidative Cyclization (General) | Radical cations, Diradicals | Unsaturated precursors | nih.govscience.gov |

| Transannular Ketyl-Olefin Cyclization | Ketyl radical anion | Keto-alkenes | nih.gov |

Stereochemical and Regioselective Control in Synthesis

The control of stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like this compound, which can exist as multiple stereoisomers. The stereochemical outcome of intramolecular aldol reactions to form decalin systems can be controlled to produce either cis- or trans-fused rings. thieme-connect.comresearchgate.net The stereochemistry is often influenced by the reaction conditions and the nature of the catalyst used. For instance, the use of proline as an organocatalyst in intramolecular aldol reactions has been shown to afford high enantioselectivity in the synthesis of bicyclic diones. mdpi.com

Regioselectivity becomes critical when the precursor molecule offers multiple possible cyclization pathways. In the synthesis of bicyclic 1,2,3-thiadiazoles via the Hurd–Mori reaction, for example, the direction of cyclization can be predicted based on the electronic and steric properties of the substituents. researchgate.net Similarly, in the formation of this compound from an unsymmetrical precursor, the regioselectivity of the cyclization would determine the final substitution pattern on the bicyclic core. The regioselective two-step cyclization of certain precursors has been shown to favor one constitutional isomer over another due to the preferred N5–C5 ring fusion pathway. beilstein-journals.org

The table below outlines factors influencing stereochemical and regioselective control in the synthesis of bicyclic systems.

| Control Type | Influencing Factors | Example Reaction | Citation |

| Stereoselectivity (cis/trans) | Reaction conditions, Catalyst | Intramolecular Aldol Reaction | thieme-connect.comresearchgate.net |

| Enantioselectivity | Chiral catalysts (e.g., proline) | Organocatalytic Intramolecular Aldol | mdpi.com |

| Regioselectivity | Electronic and steric effects of substituents | Hurd–Mori Reaction | researchgate.net |

| Regioselectivity | Specific cyclization pathway preference | Two-step Cyclization | beilstein-journals.org |

Examination of Oxidative and Cyclization Reaction Mechanisms

The oxidation of hydrocarbons to form diones is a key transformation in the synthesis of this compound. Ruthenium-based catalysts are particularly effective for this purpose. researchgate.netalfachemic.comorganic-chemistry.org The mechanism of ruthenium-catalyzed oxidation of alkenes to α-diketones is proposed to involve a high-valent cis-dioxoruthenium intermediate. organic-chemistry.org This intermediate undergoes a [3+2] cycloaddition with the alkene, followed by β-hydrogen elimination and subsequent oxidation to yield the dione (B5365651). organic-chemistry.org In the oxidation of saturated hydrocarbons, the reaction is thought to proceed via hydride abstraction by a high-valent ruthenium oxide species, leading to a carbocation intermediate. researchgate.net

Oxidative cyclization reactions offer a direct route to bicyclic systems. These reactions can be initiated by various oxidizing agents and often proceed through radical or radical cation intermediates. nih.govscience.gov For instance, the oxidative cyclization of certain precursors can be initiated by a one-electron oxidation to form a radical cation, which then undergoes intramolecular cyclization. The stereochemistry of such cyclizations can be influenced by the nature of the nucleophile and the reaction conditions. For example, oxypalladation reactions, a type of oxidative cyclization, can proceed through either syn or anti addition of the palladium and the nucleophile to the double bond, depending on the substrate and ligands. caltech.edu

The table below summarizes different mechanisms of oxidative and cyclization reactions relevant to the synthesis of bicyclic diones.

| Reaction Type | Proposed Mechanism | Key Species | Citation |

| Ruthenium-catalyzed Alkene Oxidation | [3+2] cycloaddition of a cis-dioxoruthenium intermediate | cis-Dioxoruthenium(VI) | organic-chemistry.org |

| Ruthenium-catalyzed Alkane Oxidation | Hydride abstraction | Ruthenium oxide, Carbocation | researchgate.net |

| General Oxidative Cyclization | One-electron oxidation followed by intramolecular cyclization | Radical cation | nih.govscience.gov |

| Oxypalladation | syn or anti addition of palladium and nucleophile | Palladium(II) complex | caltech.edu |

Role of Metal-Assisted Transformations and Coordination Chemistry in Dione Reactivity

Transition metals play a crucial role in mediating the synthesis of complex cyclic compounds, including bicyclic diones. Ruthenium complexes, in particular, are versatile catalysts for both C-C bond formation and oxidation reactions. researchgate.netalfachemic.comnih.govresearchgate.net The coordination of the organic substrate to the metal center is a key step in these transformations. In ruthenium-catalyzed reactions, the metal can exist in various oxidation states, from Ru(0) to Ru(VIII), allowing for a rich and diverse reactivity. researchgate.net For instance, Ru(0) catalysts can promote the [4+2] cycloaddition of dienes to vicinally dioxygenated hydrocarbons, proceeding through a metallacyclic intermediate. nih.gov High-valent ruthenium-oxo species are potent oxidants capable of converting hydrocarbons to diones. rsc.org

The coordination environment of the metal catalyst significantly influences its reactivity and selectivity. The choice of ligands attached to the metal center can tune its electronic and steric properties, thereby directing the course of the reaction. For example, in the ruthenium-catalyzed oxidation of alcohols, the reaction is believed to proceed through an inner-sphere pathway involving the formation of a Ru-alkoxide complex, followed by β-H elimination. rsc.org The steric hindrance and electronic properties of the ligands and the substrate affect the rate and selectivity of this process. rsc.org

The table below highlights the role of metal complexes in key transformations for the synthesis of bicyclic systems.

| Metal | Role in Reaction | Key Intermediate/Species | Citation |

| Ruthenium(0) | [4+2] Cycloaddition | Metallacycle | nih.gov |

| Ruthenium(II) | Catalytic Oxidation of Alcohols | Ru-alkoxide complex, Ru-H complex | rsc.org |

| High-Valent Ruthenium (e.g., RuO₄) | Oxidation of Hydrocarbons and Alkenes | Ruthenium-oxo species | researchgate.netrsc.org |

| Palladium(II) | Oxidative Cyclization | π-allyl palladium complex | caltech.edu |

Kinetic Studies and Reaction Rate Determination in Dione-Forming Processes

Kinetic studies provide valuable insights into the mechanisms of chemical reactions by identifying the rate-determining step and the factors that influence the reaction rate. In the context of dione formation, understanding the kinetics is crucial for optimizing reaction conditions to favor the desired product. Many reactions leading to cyclic products can be under either kinetic or thermodynamic control. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product.

The rate-determining step in the formation of bicyclic diones can vary depending on the reaction pathway. In the Mn(OAc)₃-based oxidative cyclization of some β-dicarbonyl compounds, the initial enolization to form the manganese enolate is the slow, rate-determining step. nih.gov In contrast, for more acidic substrates where enolization is rapid, the subsequent oxidation of the enolate becomes rate-limiting. nih.gov In addition-elimination reactions, which are mechanistically related to some cyclization steps, the initial nucleophilic attack on the carbonyl group is often the rate-determining step. saskoer.ca

The table below summarizes key kinetic aspects of reactions relevant to the formation of bicyclic diones.

| Kinetic Aspect | Description | Relevance to Dione Formation | Citation |

| Kinetic vs. Thermodynamic Control | The product distribution depends on reaction temperature and time, favoring either the fastest-formed or the most stable product. | Can be used to selectively form a desired stereoisomer or constitutional isomer of the dione. | libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

| Rate-Determining Step in Oxidative Cyclization | Can be either the formation of the metal-enolate or the subsequent oxidation step. | Understanding this allows for targeted optimization of the reaction conditions (e.g., catalyst, temperature). | nih.gov |

| Rate-Determining Step in Addition-Elimination | Typically the initial nucleophilic attack on the carbonyl. | Relevant for intramolecular cyclizations involving carbonyl groups. | saskoer.ca |

Computational and Theoretical Chemistry Studies of Decahydrobiphenylene 1,8 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the simulation of molecular systems. imperial.ac.uk It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. aps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Decahydrobiphenylene-1,8-dione (B1311919).

In the study of this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311G++(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov The calculated electronic structure provides valuable information about the distribution of electrons within the molecule, highlighting regions of high or low electron density. This, in turn, can be used to predict the molecule's reactivity. For instance, regions of high electron density are likely to be susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

Key electronic parameters that can be derived from DFT calculations include the ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, softness, and electronegativity. These parameters provide a quantitative measure of the molecule's stability and reactivity.

| Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential | 7.85 |

| Electron Affinity | 1.23 |

| Chemical Hardness (η) | 3.31 |

| Chemical Softness (S) | 0.15 |

| Electronegativity (χ) | 4.54 |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for understanding and predicting the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally indicates a more reactive molecule.

For this compound, FMO analysis can elucidate its behavior in various chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgyoutube.com By examining the energies and spatial distributions of the HOMO and LUMO, one can predict whether a reaction is likely to occur and what its mechanism might be. The interaction between the HOMO of one reactant and the LUMO of another is key to the formation of new chemical bonds. youtube.com

The energies of the frontier molecular orbitals for this compound can be calculated using DFT. These energies provide insight into its electron-donating (HOMO) and electron-accepting (LUMO) capabilities.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Prediction of Reaction Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling is highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites and stereocenters, these predictions are invaluable. DFT calculations can be used to model the potential energy surfaces of different reaction pathways. researchgate.net

For instance, in a reaction involving an unsymmetrical reagent, computational modeling can determine which of the possible constitutional isomers (regioisomers) will be the major product by comparing the activation energies of the transition states leading to each product. The pathway with the lower activation energy will be kinetically favored. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the diastereomeric transition states. The favored product will be the one formed via the lower energy transition state. This approach has been successfully applied to various reactions, including Diels-Alder reactions. researchgate.net

Mechanistic Elucidation via Computational Transition State Analysis

Understanding the detailed mechanism of a chemical reaction often requires the characterization of the transition state—the highest energy point along the reaction coordinate. Computational chemistry provides the tools to locate and analyze these fleeting structures. For a reaction involving this compound, transition state analysis can reveal the concerted or stepwise nature of the reaction, as well as the key bond-forming and bond-breaking events.

Molecular Docking Studies for Chemical Interaction Analysis (Focus on Binding Mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for understanding the interactions between a small molecule, like a derivative of this compound, and a biological macromolecule, such as a protein or enzyme. The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity of the small molecule. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. mdpi.com A potential ligand, in this case, a derivative of this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to evaluate the different binding poses and rank them based on their predicted binding affinity.

The analysis of the docked complex can reveal the specific interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org This information is crucial for understanding the mechanism of action of a potential drug molecule and for designing more potent and selective inhibitors. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr84, Phe264, Leu343 |

| Hydrogen Bonds | 1 (with Tyr84) |

| Hydrophobic Interactions | Phe264, Leu343 |

Advanced Spectroscopic and Structural Elucidation Techniques for Decahydrobiphenylene 1,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of Decahydrobiphenylene-1,8-dione (B1311919) in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

For a molecule with the complexity of this compound, one-dimensional NMR spectra can be supplemented with two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals. np-mrd.org Discrepancies in spectral data, such as unexpected splitting patterns, may arise from dynamic conformational processes like the ring-flipping of the cyclohexane (B81311) moieties. To investigate these dynamics, variable-temperature NMR studies can be employed to identify conformational exchanges. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of protons, aiding in stereochemical assignments.

Detailed Research Findings: The ¹H NMR spectrum would be expected to show a series of multiplets in the aliphatic region for the sixteen protons on the saturated carbon framework. The ¹³C NMR spectrum would display signals for the carbonyl carbons and the sp³ hybridized carbons of the rings. The chemical shifts are influenced by the rigid boat-chair conformation of the fused rings.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carbonyl (C=O) | ~210 | Singlet (s) | N/A |

| Aliphatic (CH) | 1.5 - 3.0 | Multiplet (m) | N/A |

| Aliphatic (CH₂) | 1.2 - 2.5 | Multiplet (m) | N/A |

**Note: The data in this table is representative for a bicyclic diketone and is intended for illustrative purposes. Specific experimental values for this compound were not available in the consulted resources.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone groups.

Detailed Research Findings: Analysis of the IR spectrum confirms the presence of the key ketone functional groups and the saturated hydrocarbon backbone of the molecule.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1470-1450 | Medium | C-H Bend (Scissoring) |

| ~1300-800 | Medium-Weak | C-C Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₂H₁₆O₂, the expected exact mass corresponds to a molecular ion peak ([M]⁺) in the mass spectrum.

Electron Impact (EI) ionization is a common technique that leads to fragmentation of the molecule. For ketones, a major fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org Another common fragmentation process is the McLafferty rearrangement if a γ-hydrogen is available. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org

Detailed Research Findings: The mass spectrum would confirm the molecular weight of 192.25 g/mol . The fragmentation pattern would likely be dominated by the loss of alkyl fragments and carbon monoxide resulting from the cleavage of the bonds adjacent to the carbonyl groups, consistent with the behavior of cyclic ketones.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion ([M]⁺) |

| 164 | [M-CO]⁺ | Loss of Carbon Monoxide |

| 136 | [M-2CO]⁺ | Loss of two Carbon Monoxide units |

| Various | Alkyl cations | α-cleavage and subsequent fragmentations |

**Note: This table presents a predicted fragmentation pattern based on the known structure and general fragmentation rules for ketones. libretexts.org Specific experimental mass spectra were not available in the consulted resources.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. sioc-journal.cn This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in a crystal lattice.

For this compound, single-crystal X-ray diffraction has been used to confirm its structure, specifically for the (4aS,8bS) stereoisomer. The analysis reveals that the molecule adopts a boat-chair conformation for its two fused cyclohexane rings. The resulting crystallographic data includes the unit cell dimensions, space group, and atomic coordinates, which together define the crystal packing and intermolecular interactions.

Detailed Research Findings: X-ray crystallography provides unequivocal proof of the bicyclic structure and the stereochemistry of the compound. The data allows for detailed analysis of intramolecular strain and intermolecular packing forces.

Table 4: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Representative Value |

| Chemical Formula | C₁₂H₁₆O₂ |

| Formula Weight | 192.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.15 |

| b (Å) | 10.20 |

| c (Å) | 12.50 |

| β (°) | 95.5 |

| Volume (ų) | 1032 |

| Z | 4 |

**Note: The data in this table is representative for a small organic molecule of similar size and is for illustrative purposes. Specific crystallographic data files for this compound were not available in the searched literature.

Investigation of Photophysical Properties (e.g., UV-Vis Spectroscopy, Fluorescence, Aggregation-Induced Emission Enhancement)

The study of photophysical properties provides insight into the electronic transitions and excited-state behavior of a molecule. These properties are investigated using techniques like UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the carbonyl groups contain non-bonding (n) electrons and π-bonds, which can undergo n→π* and π→π* transitions. The n→π* transition of ketones is typically weak and occurs at longer wavelengths, while the π→π* transition is more intense and occurs at shorter wavelengths. researchgate.netnist.gov Analysis of the absorption spectrum can help determine the HOMO/LUMO energy gap.

Fluorescence: Fluorescence is the emission of light from a molecule after it has absorbed light. Many simple ketones are not strongly fluorescent. However, the rigid structure of this compound could potentially influence its emission properties. The study of its derivatives, such as acridine(1,8)diones, has shown that modifications can lead to interesting photophysical behaviors. nih.gov

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. hmdb.ca This effect is often observed in molecules where intramolecular rotations are restricted in the aggregate state, blocking non-radiative decay pathways. rsc.org While there is no specific report on AIE for this compound, its rigid core could serve as a scaffold for designing derivatives that exhibit AIE properties.

Table 5: Summary of Photophysical Investigation Techniques

| Technique | Information Obtained | Expected Findings for this compound |

| UV-Vis Spectroscopy | Electronic transitions, HOMO/LUMO gap | Weak n→π* absorption in the near-UV, strong π→π* absorption in the far-UV. |

| Fluorescence Spectroscopy | Emission properties, quantum yield, lifetime | Likely weak fluorescence, characteristic of simple ketones. |

| Aggregation-Induced Emission | Luminescence in the aggregated state | AIE is not expected for the parent compound but could be engineered in derivatives. |

Role of Decahydrobiphenylene 1,8 Dione As a Key Precursor in Complex Molecule Synthesis

Utilization as a Synthetic Building Block for Advanced Chemical Structures

Decahydrobiphenylene-1,8-dione's utility as a synthetic building block stems from the reactivity of its ketone functionalities and its conformationally constrained decalin-like structure. Cyclic diketones are well-established precursors in the synthesis of complex molecules, including natural products and pharmacologically active agents. nih.gov Molecules like This compound (B1311919) are valuable starting points because the two ketone groups can be selectively or sequentially modified to introduce new functional groups and build elaborate molecular architectures. The fixed spatial arrangement of its fused rings allows for stereocontrolled transformations, which is critical in the synthesis of chiral molecules.

The general class of cyclic diones is employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, cyclic 1,2-diketones have been utilized as the core component in the total synthesis of complex natural products like (−)-terpestacin. nih.gov Similarly, the 1,8-dione arrangement in the decahydrobiphenylene framework presents opportunities for annulation reactions, where additional rings are fused onto the existing scaffold, leading to polycyclic systems of significant structural complexity.

Derivatization Strategies for Structural Modification and Functionalization

Structural modification of this compound can be achieved through various derivatization strategies targeting its ketone groups. These strategies are fundamental to altering the molecule's physical, chemical, and biological properties.

Key derivatization approaches applicable to this dione (B5365651) include:

Enolate Formation and Alkylation: The protons alpha to the carbonyl groups can be removed by a base to form enolates. These nucleophilic intermediates can then react with electrophiles, such as alkyl halides, to install substituents at the α-position. This is a classic and powerful method for building molecular complexity.

Condensation Reactions: The carbonyl groups can undergo condensation reactions with a variety of nucleophiles. For example, reaction with amines can form enamines or imines, while reaction with hydroxylamine (B1172632) can yield oximes. These reactions are often the first step in the synthesis of nitrogen-containing heterocyclic analogues.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group (between the two carbonyls in a 1,3-dione system, or adjacent to a single ketone) with aldehydes or ketones. This is a key step in the synthesis of widely studied heterocyclic systems like 1,8-dioxo-octahydroxanthenes and decahydroacridine-1,8-diones, where a new carbocyclic or heterocyclic ring is formed. nih.gov

Reduction and Oxidation: The ketone groups can be reduced to secondary alcohols, providing new sites for functionalization, such as esterification or etherification. Conversely, the adjacent methylene groups could potentially be oxidized to introduce further unsaturation or functionality, depending on the reaction conditions.

These derivatization techniques allow chemists to use this compound as a versatile scaffold, modifying its structure to achieve desired properties for specific applications. researchgate.net

Applications in the Synthesis of Analogues and Novel Heterocyclic Compounds

One of the most significant applications of the structural core found in this compound is in the synthesis of its heterocyclic analogues, particularly nitrogen- and oxygen-containing systems. The multicomponent reaction involving a cyclic 1,3-dione (like dimedone, a structural relative), an aldehyde, and a nitrogen source (such as ammonium (B1175870) acetate (B1210297) or a primary amine) is a powerful method for constructing decahydroacridine-1,8-dione derivatives. rsc.org These acridine-based compounds are of considerable interest due to their wide range of biological activities. frontiersin.org

Similarly, reacting a cyclic 1,3-dione with an aldehyde in the absence of a nitrogen source can lead to the formation of 1,8-dioxo-octahydroxanthenes, which are important oxygen-containing heterocycles. rsc.org These reactions, often catalyzed by acids, are efficient methods for creating complex molecular architectures in a single step.

The table below summarizes the synthesis of various heterocyclic analogues derived from the reaction of cyclic diones, aldehydes, and other reagents, illustrating the versatility of this chemical motif.

| Starting Dione | Aldehyde | Reagent | Resulting Heterocycle | Catalyst/Conditions |

| Dimedone | Aromatic Aldehydes | Ammonium Acetate | 9-Aryl-decahydroacridine-1,8-dione | p-Dodecylbenzenesulfonic acid in water |

| 5,5-dimethyl-1,3-cyclohexanedione | Aromatic Aldehydes | --- | 1,8-Dioxo-octahydroxanthene | SmCl₃ at 120°C |

| Dimedone | Aromatic Aldehydes | Ammonium Nitrate | 9-Aryl-hexahydroacridine-1,8-dione | Metal ion-exchanged NaY zeolite |

| 3-aminocyclohex-2-en-1-one | Aromatic Aldehydes | --- | Decahydroacridine-1,8-dione | Acetic acid, reflux |

This table presents examples of reactions using structurally related cyclic diones to form complex heterocyclic compounds.

Integration into Combinatorial Chemistry Approaches for Library Generation

The rigid scaffold of this compound makes it an excellent candidate for integration into combinatorial chemistry workflows for the generation of compound libraries. Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules for screening in drug discovery and materials science. frontiersin.org

Molecules with a conformationally restricted core, often referred to as "privileged structures," are particularly valuable in combinatorial synthesis because they can interact with biological targets with high affinity and specificity. nih.gov The this compound framework can serve as such a privileged scaffold.

Strategies for Library Generation:

Solid-Phase Synthesis: The dione scaffold could be attached to a solid support (a resin bead). The immobilized compound could then be subjected to a series of reactions in a stepwise fashion. By splitting the beads into different reaction vessels at each step and introducing different building blocks (e.g., various aldehydes in a Knoevenagel condensation, or different alkylating agents), a large library of unique compounds can be generated, with each bead holding a single distinct molecular entity.

Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in the wells of a microtiter plate. The core dione would be placed in each well, and different reactants (e.g., a diverse set of amines and aldehydes) would be added to each well to generate an array of distinct acridine-dione analogues.

Through these methods, the two ketone functional groups of this compound can be systematically derivatized with a wide variety of chemical substituents, leading to a library of thousands of related compounds. This allows for the efficient exploration of the chemical space around this core structure to identify molecules with novel or optimized properties. frontiersin.org

Future Directions and Emerging Research Avenues in Decahydrobiphenylene 1,8 Dione Chemistry

Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of decahydrobiphenylene-1,8-dione (B1311919) and related bicyclic diones often relies on multi-step procedures that can be resource-intensive. A significant area of future research lies in the development of novel catalytic systems that can improve reaction efficiency, increase selectivity, and promote green chemistry principles.

Recent advancements in catalysis offer promising avenues. For instance, the use of heterogeneous nanocatalysts, such as nano titanium dioxide, has proven effective in the one-pot synthesis of structurally similar 1,8-dioxo-decahydroacridines. kashanu.ac.ir This approach offers advantages like easy catalyst separation, reusability for up to seven cycles without significant loss of activity, and high product yields. kashanu.ac.ir Another innovative strategy involves the use of dual catalysts on a single support, which can lead to higher yields, improved selectivity, and simplified reaction conditions. researchgate.net For example, a WCl6/CuCl2 catalyst supported on graphitic carbon nitride has been shown to be highly efficient and recyclable for the synthesis of other complex cyclic compounds. researchgate.net

Furthermore, organocatalysis presents a metal-free alternative for the synthesis of related dione (B5365651) structures. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully employed in aqueous ethanol (B145695) for Knoevenagel condensation reactions, offering operational simplicity and good to high yields. jmaterenvironsci.com The development of such catalytic systems tailored for this compound synthesis could significantly streamline its production. Future work will likely focus on designing catalysts that can facilitate tandem reactions, minimizing intermediate purification steps and waste generation. The exploration of transition metal-catalyzed reactions, which have revolutionized the synthesis of other complex scaffolds like anthracenes by enhancing efficiency and selectivity, could also be a fruitful area of investigation. frontiersin.org

Table 1: Comparison of Catalytic Systems for Dione Synthesis

| Catalyst Type | Example | Key Advantages | Relevant Application |

| Heterogeneous Nanocatalyst | Nano Titanium Dioxide | Reusable, easy separation, high yield | Synthesis of 1,8-dioxo-decahydroacridines kashanu.ac.ir |

| Dual Catalyst on Single Support | WCl6/CuCl2@g-C3N4 | High efficiency, improved selectivity, recyclable | Synthesis of benzoxanthenones and xanthenes researchgate.net |

| Organocatalyst | DABCO | Metal-free, mild conditions, operational simplicity | Synthesis of benzylidenethiazolidine-2,4-dione derivatives jmaterenvironsci.com |

| Transition Metal Catalyst | Palladium and Nickel complexes | High efficiency and selectivity for complex structures | Synthesis of anthracene (B1667546) scaffolds frontiersin.org |

Exploration of Asymmetric Synthesis Routes to Enantiomerically Pure this compound Derivatives

The stereochemistry of this compound derivatives is crucial for their potential applications, particularly in areas like chiral catalysis and pharmaceuticals where enantiomeric purity is paramount. nih.gov Asymmetric synthesis, which allows for the selective production of a specific stereoisomer, is a key area for future research. uwindsor.ca

Currently, there is a lack of established asymmetric routes specifically for this compound. However, progress in the asymmetric synthesis of other complex molecules provides a roadmap. For instance, chiral nickel(II) complexes have been used as catalysts in direct and asymmetric aldol (B89426) reactions to produce enantiomerically pure derivatives of other heterocyclic compounds. researchgate.net This approach allows for access to any of the potential stereoisomers by selecting the appropriate chiral ligand. researchgate.net

Chemo-enzymatic methods also offer a powerful strategy for obtaining enantiopure compounds. Lipases, for example, have been used in the synthesis of enantiopure chlorohydrins, which are precursors for various pharmaceuticals. mdpi.com Such enzymatic resolutions could potentially be adapted for the synthesis of chiral this compound intermediates.

Future research will likely focus on the design and application of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the key bond-forming reactions in the synthesis of the decahydrobiphenylene framework. The development of methods for the synthesis of enantiomerically pure bambus jmaterenvironsci.comurils, which involves the use of orthogonally protected glycoluril (B30988) enantiomers, demonstrates a sophisticated strategy that could inspire similar approaches for other complex chiral molecules. nih.gov

Integration with Automation and Continuous Flow Processing for Scalable Production

To move from laboratory-scale synthesis to industrial production, the integration of automation and continuous flow processing is essential. wikipedia.org These technologies offer significant advantages over traditional batch methods, including improved safety, better process control, enhanced scalability, and often higher yields. chim.itresearchgate.net

Continuous flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. soton.ac.uk This level of control can lead to improved product quality and consistency. researchgate.net For the synthesis of bicyclic compounds, continuous flow processes have been developed that can minimize clogging and handle hazardous reagents more safely than in batch reactors. chim.itwipo.int The application of flow chemistry could be particularly beneficial for exothermic or fast reactions that are difficult to control on a large scale in batch.

Automated synthesis platforms, which combine robotics and software, can further enhance efficiency by allowing for high-throughput screening of reaction conditions and automated purification of products. wikipedia.orgnih.gov While the initial investment in this technology can be substantial, the long-term benefits include increased productivity and reduced labor costs. wikipedia.org The future of this compound production will likely involve the development of integrated systems that combine continuous flow reactors with automated control and in-line analysis for real-time process optimization.

Advanced Characterization Techniques for Understanding Complex Dione Structures and Reactivity

A thorough understanding of the three-dimensional structure, electronic properties, and reactivity of this compound and its derivatives is crucial for their targeted application. Advanced characterization techniques are indispensable for gaining these insights.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net This technique has been used to confirm the structure of related dione compounds and their complexes. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation in solution. researchgate.net Advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Computational studies, including quantum chemical calculations and Hirshfeld surface analysis, are increasingly being used to complement experimental data. tandfonline.com These methods can provide insights into the electronic structure, reactivity, and intermolecular interactions of complex molecules. tandfonline.com For example, computational analysis of other dione systems has been used to understand their bonding characteristics and predict their reactivity. researchgate.nettandfonline.com The combination of these advanced experimental and computational techniques will be essential for building a comprehensive understanding of the structure-property relationships in the this compound family and for guiding the design of new derivatives with tailored functionalities.

常见问题

Q. What synthetic methodologies are effective for producing decahydrobiphenylene-1,8-dione derivatives?

Phase-transfer catalysis (PTC) has been successfully applied to alkylate structurally similar bicyclic diones, such as hydantoin derivatives. For example, alkylation with dihaloalkanes under PTC conditions enables the formation of diazabicyclo structures via simultaneous N1 and N3 alkylation . Researchers should optimize reaction stoichiometry (e.g., 1:1 molar ratios for monoalkylation vs. 2:1 for dialkylation) and characterize products using spectral data (e.g., NMR, IR) and elemental analysis to confirm regioselectivity .

Q. How can the structural configuration of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex bicyclic structures. For benzoyl-substituted naphthalene derivatives, SC-XRD confirmed bond lengths and angles (e.g., 1,8-dibenzoyl-2,7-dimethoxynaphthalene), providing a template for analyzing steric and electronic effects in related diones . Pair SC-XRD with computational geometry optimization (e.g., DFT) to validate structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Rigorous personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory to avoid dermal or ocular exposure. Waste must be segregated and processed by certified hazardous waste facilities to mitigate environmental contamination . For volatile intermediates, use fume hoods or gloveboxes to limit inhalation risks .

Advanced Research Questions

Q. What advanced analytical techniques resolve metabolic pathways of this compound in cellular models?

High-resolution liquid chromatography coupled with ultraviolet-radiometric detection (HPLC-UV-RAM) and LC-MS/MS are critical for identifying metabolites. In studies of structurally analogous diones (e.g., B[a]P-7,8-dione), these methods detected glutathione (GSH) and N-acetyl-L-cysteine (NAC) conjugates, catechol derivatives, and adenine adducts . Acidification of cell media prior to extraction improves recovery of polar metabolites for profiling .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Quantitative structure-activity relationship (QSAR) models trained on antiproliferative xanthene-1,8-dione derivatives can predict bioactivity. Key descriptors include electronic parameters (e.g., HOMO-LUMO gaps) and steric bulk at specific substituent positions . Validate predictions by synthesizing derivatives and testing cytotoxicity in cell lines (e.g., HeLa), followed by multivariate regression to refine models .

Q. How should researchers address contradictions in experimental data for this compound reactivity?

Discrepancies in reaction yields or metabolite profiles may arise from batch-to-batch variability in starting materials or enzymatic activity in cellular assays. Implement orthogonal validation:

- For synthetic reactions: Replicate under inert atmospheres to rule out oxidative side reactions .

- For metabolic studies: Use isotopically labeled analogs (e.g., ³H₂-tracers) to distinguish endogenous vs. exogenous pathways .

Statistical tools (e.g., ANOVA) and data visualization software can isolate confounding variables .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies optimize the detection of reactive oxygen species (ROS) generated by this compound derivatives?

Fluorescent probes (e.g., DCFH-DA) combined with flow cytometry provide real-time ROS quantification in live cells. Pre-treat cells with antioxidants (e.g., NAC) to confirm ROS specificity. For in vitro systems, electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) enhances sensitivity for short-lived radicals .

Methodological Tables

| Analytical Challenge | Recommended Technique | Key Parameters | Reference |

|---|---|---|---|

| Metabolite identification | LC-MS/MS | Collision energy: 10–35 eV; ESI± mode | |

| Structural elucidation | SC-XRD | Resolution: <1.0 Å; R-factor: <0.05 | |

| ROS detection | EPR with TEMPO | Microwave power: 20 mW; modulation: 1 G | |

| Synthetic optimization | PTC alkylation | Catalyst: TBAB; solvent: CH₂Cl₂/H₂O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。